molecular formula C18H17N3O6S B2973240 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 886927-93-1

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2973240
CAS No.: 886927-93-1
M. Wt: 403.41
InChI Key: GTJDELITAXBAMT-UHFFFAOYSA-N
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Description

This compound is a derivative of benzamide, which is an organic compound consisting of a carboxamide group (-CONH2) attached to a phenyl group . The 3,5-dimethoxy- and the -N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl] groups are substituents on the benzamide structure.


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides are typically synthesized by reacting an amine with a carboxylic acid or its derivative . The 3,5-dimethoxy- and the -N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl] groups would likely be added in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzamide core, with the 3,5-dimethoxy- and the -N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl] groups as substituents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonyl and oxadiazole groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzamides are typically solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

1,3,4-Oxadiazole derivatives have been synthesized and characterized through various methods, demonstrating their potential for further chemical analysis and applications in material science. For example, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been synthesized and characterized by spectral studies and single crystal X-ray diffraction, highlighting their structural features and potential for further application in chemical research (Karanth et al., 2019).

Biological Applications

The antimicrobial and anticancer activities of 1,3,4-oxadiazole derivatives have been extensively studied, showing promise for pharmaceutical applications. For instance, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown potent antimicrobial and anti-proliferative activities against a range of cancer cell lines (Al-Wahaibi et al., 2021).

Material Science Applications

Compounds containing the 1,3,4-oxadiazole moiety have been incorporated into polyamides and polymers, demonstrating good thermal stability and the potential for creating thin flexible films with specific properties, such as fluorescence. This suggests their applicability in developing new materials for various technological applications (Sava et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for a specific receptor or enzyme, depending on its structure and the target it is designed to interact with.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-13-7-12(8-14(10-13)26-2)16(22)19-18-21-20-17(27-18)11-5-4-6-15(9-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJDELITAXBAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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